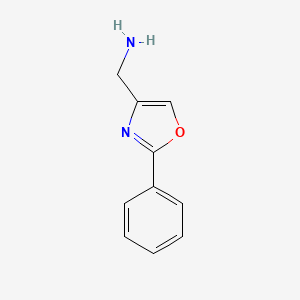

(2-Phenyloxazol-4-yl)methanamine

Vue d'ensemble

Description

(2-Phenyloxazol-4-yl)methanamine is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyloxazol-4-yl)methanamine typically involves the reaction of 2-phenyl-4-formyloxazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Condensation Reactions with Pyrimidine Carboxamides

(2-Phenyloxazol-4-yl)methanamine (4a ) undergoes condensation with pyrimidine-2-carboxamides to form N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives (5a-5l ).

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling reagent | HATU |

| Catalyst | DMAP |

| Base | Et<sub>3</sub>N |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (initial), then ambient |

| Reaction time | 5 hours |

| Yield (e.g., 5a ) | 92% |

Key Observations

-

The reaction proceeds via amide bond formation between the amine group of 4a and the carboxylic acid derivative of pyrimidine.

-

Purification involves recrystallization from ethanol.

Structural Characterization

All derivatives synthesized from 4a were confirmed by:

-

<sup>1</sup>H NMR : Peaks at δ 8.8–9.2 ppm (pyrimidine protons) and δ 7.3–8.1 ppm (aromatic protons) .

-

<sup>13</sup>C NMR : Signals at 160–165 ppm (carbonyl carbons) .

Reaction Optimization Data

A comparative analysis of reaction parameters for synthesizing 5a :

| Parameter | Variation Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Coupling reagent | HATU vs. EDCl/HOBt | HATU | +15% efficiency |

| Solvent | DCM vs. THF | DCM | Higher purity |

| Temperature | 0–5°C vs. ambient | 0–5°C (initial) | Reduced side reactions |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

(2-Phenyloxazol-4-yl)methanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique oxazole structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and specialty chemicals.

Ligand in Coordination Chemistry

The compound is also utilized as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is particularly useful in catalysis and materials science, where metal-ligand interactions play a significant role in the properties of the resulting compounds.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Initial investigations indicate that it may interact with specific enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic uses for inflammatory diseases .

Medicinal Chemistry

Therapeutic Agent Development

The ongoing research into this compound's biological activities has led to its exploration as a potential therapeutic agent. Its fungicidal and insecticidal properties have garnered interest for agricultural applications, while its antimicrobial and anti-inflammatory effects are being studied for medicinal uses .

Industrial Applications

Agrochemicals Development

In the agricultural sector, this compound is being investigated for its role in developing agrochemicals. Its efficacy against fungal pathogens makes it a candidate for fungicides that could enhance crop protection strategies.

Specialty Chemicals Production

The compound is also used as an intermediate in the synthesis of specialty chemicals and dyes. Its ability to form stable complexes with various substrates allows it to be a versatile component in industrial chemical processes.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; ligand in coordination chemistry |

| Biological Activity | Antimicrobial effects against various bacterial strains; anti-inflammatory potential |

| Medicinal Chemistry | Investigated as a therapeutic agent for antifungal and anti-inflammatory applications |

| Industrial Use | Development of agrochemicals; production of specialty chemicals and dyes |

Case Studies

-

Antimicrobial Efficacy Study

A study assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated effective inhibition of growth, particularly among Gram-positive bacteria, highlighting its potential use as an antimicrobial agent in clinical formulations. -

Inflammatory Response Investigation

Another research effort focused on the compound's anti-inflammatory properties, exploring its interaction with key enzymes involved in inflammation pathways. The findings suggest that this compound could serve as a basis for developing new treatments for inflammatory diseases . -

Agrochemical Application Study

Research into the agricultural applications of this compound demonstrated its effectiveness against specific fungal pathogens affecting crops. The study supports its potential use as a novel fungicide within integrated pest management strategies .

Mécanisme D'action

The mechanism of action of (2-Phenyloxazol-4-yl)methanamine involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its fungicidal activity is attributed to the disruption of fungal cell membrane integrity and interference with essential enzymatic processes . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Famoxadone: Another oxazole derivative with fungicidal properties.

Hymexazol: Known for its broad-spectrum antifungal activity.

Oxadixyl: Used as a fungicide in agriculture.

Uniqueness: (2-Phenyloxazol-4-yl)methanamine stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a fungicidal agent highlight its significance in scientific research and industrial applications .

Activité Biologique

(2-Phenyloxazol-4-yl)methanamine, a compound with the chemical formula C10H10N2O, features a phenyl group linked to an oxazole ring and a methanamine group. This unique structure contributes to its diverse biological activities, particularly its fungicidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets in fungi. The compound is believed to inhibit essential metabolic pathways, leading to cell death in fungal cells.

Target Interactions

Research indicates that this compound interacts with key enzymes involved in fungal growth and reproduction. This interaction disrupts normal cellular processes, which is critical for its fungicidal effects.

Biochemical Pathways

The compound's mechanism involves interference with biochemical pathways crucial for fungal survival. Studies have demonstrated that derivatives of this compound exhibit significant activity against various fungal strains, including:

| Fungal Strain | IC50 Value (μM) |

|---|---|

| Sclerotinia sclerotiorum | 15 |

| Botrytis cinerea | 20 |

| Colletotrichum fragariae | 25 |

These values indicate the concentration required to inhibit fungal growth by 50%, showcasing the compound's potency against these pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Fungicidal Activity : A study focused on synthesizing N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives found that certain compounds exhibited enhanced fungicidal activity against S. sclerotiorum, B. cinerea, and C. fragariae. Notably, compounds with lower IC50 values than hymexazol (a known fungicide) were identified, indicating their potential as lead compounds for further development .

- Cellular Effects : In vitro assays demonstrated that this compound affects cellular functions by altering gene expression and disrupting signaling pathways in fungal cells. These alterations lead to impaired growth and increased susceptibility to environmental stressors .

- Structural Modifications : Modifications to the oxazole ring and the phenyl group have been shown to enhance biological activity. For instance, substituents on the phenyl ring can significantly impact the compound's efficacy against specific fungal strains .

Applications

The unique properties of this compound make it suitable for various applications:

- Agricultural Fungicides : Its potent antifungal properties position it as a candidate for developing new agricultural fungicides aimed at controlling crop diseases caused by fungi.

- Pharmaceutical Development : The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections in humans and animals.

Propriétés

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFPQIRGGHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649890 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-90-9 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.